2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone
CAS No.: 1379812-14-2
Cat. No.: VC2569895
Molecular Formula: C13H10F5NOS
Molecular Weight: 323.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1379812-14-2 |
---|---|
Molecular Formula | C13H10F5NOS |
Molecular Weight | 323.28 g/mol |
IUPAC Name | [2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]-phenylmethanone |
Standard InChI | InChI=1S/C13H10F5NOS/c14-21(15,16,17,18)10-6-7-11(12(19)8-10)13(20)9-4-2-1-3-5-9/h1-8H,19H2 |
Standard InChI Key | TUUQISXYZDFNBB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)S(F)(F)(F)(F)F)N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)S(F)(F)(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Identifiers
2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone is a crystalline solid with a well-defined molecular structure. The compound was first documented in chemical databases in 2013 and has been subject to updates as recently as April 2025 . Its distinctive structure features three key functional groups: the pentafluorosulfanyl moiety at position 4 of the first aromatic ring, an amino group at position 2, and a ketone linkage connecting it to a second, unsubstituted phenyl ring.
Table 1. Chemical Identifiers and Physical Properties
Property | Value |
---|---|
PubChem CID | 71669188 |
CAS Number | 1379812-14-2 |
Molecular Formula | C13H10F5NOS |
Molecular Weight | 323.28 g/mol |
InChI | InChI=1S/C13H10F5NOS/c14-21(15,16,17,18)10-6-7-11(12(19)8-10)13(20)9-4-2-1-3-5-9/h1-8H,19H2 |
InChIKey | TUUQISXYZDFNBB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)S(F)(F)(F)(F)F)N |
Structural Features and Configuration
Applications and Significance
Material Science Applications
SF5-containing compounds have shown promising applications in materials science, particularly in the development of liquid crystals, polymers, and other functional materials. The unique electronic and steric properties of the pentafluorosulfanyl group can significantly influence the physical properties of materials, including thermal stability, refractive index, and dielectric properties .
As a Synthetic Building Block
The compound's multifunctional nature makes it a potentially valuable building block in organic synthesis. The presence of reactive amino and ketone groups alongside the SF5 moiety provides multiple sites for selective functionalization, enabling the construction of complex molecular architectures with tailored properties.
Spectral and Analytical Information
Spectroscopic Characteristics
The spectral characteristics of 2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone would be expected to show distinctive features in various spectroscopic analyses, including:
-
NMR Spectroscopy: The 19F NMR would typically show a characteristic pattern for the pentafluorosulfanyl group, with distinct signals for the equatorial and axial fluorine atoms. The 1H NMR would show signals for the aromatic protons of both phenyl rings and the amino group protons.
-
Infrared Spectroscopy: Characteristic absorption bands would be expected for the ketone carbonyl (typically around 1650-1700 cm-1), the amino group (3300-3500 cm-1), and the S-F stretching vibrations of the SF5 group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 323, corresponding to the molecular weight, along with fragmentation patterns characteristic of the functional groups present.
Analytical Methods
Various analytical techniques can be employed for the identification and quantification of 2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). The compound's aromatic nature and the presence of the pentafluorosulfanyl group provide distinctive UV absorption characteristics that can be useful for detection and analysis.
Comparative Analysis with Related Compounds
Structural Analogs
2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone (CAS: 1379811-86-5) represents a close structural analog, differing only in the position of the pentafluorosulfanyl group (position 5 instead of position 4). This positional isomer shares many chemical properties with our target compound but may exhibit subtle differences in reactivity and physical characteristics due to the altered substitution pattern.
Table 2. Comparison between Positional Isomers
Property | 2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone | 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone |
---|---|---|
CAS Number | 1379812-14-2 | 1379811-86-5 |
Molecular Formula | C13H10F5NOS | C13H10F5NOS |
Molecular Weight | 323.28 g/mol | 323.28 g/mol |
Position of SF5 | 4-position | 5-position |
Reported Biological Activity | Limited information available | Antimicrobial and insecticidal properties reported |
Functional Derivatives
Various functional derivatives of 2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone could be synthesized by modifying the amino or ketone groups. These derivatives might include:
-
N-acylated derivatives (formed by reaction of the amino group with acyl chlorides or anhydrides)
-
Schiff bases (formed by condensation of the amino group with aldehydes)
-
Alcohol derivatives (formed by reduction of the ketone)
-
Oxime derivatives (formed by reaction of the ketone with hydroxylamine)
Such derivatives would retain the pentafluorosulfanyl group while exhibiting modified physical, chemical, and potentially biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume